molecular formula C15H17N7O B8486327 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B8486327
M. Wt: 311.34 g/mol
InChI Key: JEBJYXZBHNKYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a pyrimidinyl group and a tetrahydropyran moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazine and pyrimidinyl compounds.

Scientific Research Applications

5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidinyl and pyrazine rings play a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules .

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

5-[[6-(oxan-4-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H17N7O/c16-6-12-8-19-15(9-17-12)22-14-5-13(20-10-21-14)18-7-11-1-3-23-4-2-11/h5,8-11H,1-4,7H2,(H2,18,19,20,21,22)

InChI Key

JEBJYXZBHNKYML-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(6-chloropyrimidin-4-ylamino)pyrazine-2-carbonitrile (20 mg, 0.086 mmol), 4-(aminomethyl)tetrahydropyran (18 mg, 0.17 mmol), and triethylamine (0.02 mL, 0.13 mmol) in MeCN (0.2 mL) was heated to 145° C. for 30 minutes by microwave irradiation. The mixture was cooled and solvent was removed by evaporation. The crude material was redissolved in a mixture of dichloromethane (89%), MeOH (10%), 0.88 s.g. NH3 (1%) and adsorbed onto a solvent-conditioned Trikonex silica chromatography column. Elution with the same solvent mixture gave 5-(6-((tetrahydro-2H-pyran-4-yl)methylamino) pyrimidin-4-ylamino)pyrazine-2-carbonitrile as a yellow powder (11 mg, 41%).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One

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